

Vaginatin synthesis and purification methods

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Compound of Interest

Compound Name: Vaginatin

Cat. No.: B577138

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Application Notes and Protocols: Vaginatin

For Research, Scientific, and Drug Development Professionals

Introduction

Vaginatin is a sesquiterpenoid compound with the molecular formula $C_{20}H_{30}O_4$ and a molecular weight of approximately 334.5 g/mol .^{[1][2][3]} It was first isolated from the root extractive of *Selinum vaginatum*.^{[4][5]} Subsequent research has identified **Vaginatin** in the root bark of *Codonopsis* species and explored its potential therapeutic applications.^[2] Notably, studies have indicated that **Vaginatin** may play a role in inhibiting the differentiation of preadipocytes, suggesting its potential use in the development of anti-obesity treatments.^[2]

These application notes provide a detailed protocol for the extraction and purification of **Vaginatin** from natural sources, based on methodologies described in the scientific literature.^[2] Additionally, a potential signaling pathway implicated in its biological activity is outlined.

Physicochemical Properties of Vaginatin

Property	Value	Source
Molecular Formula	C ₂₀ H ₃₀ O ₄	[1][2][3]
Molecular Weight	334.5 g/mol	[1][2]
IUPAC Name	[(1R,3aR,4R,8aS)-8a-hydroxy-3a,6-dimethyl-3-oxo-1-propan-2-yl-2,4,7,8-tetrahydro-1H-azulen-4-yl] (Z)-2-methylbut-2-enoate	[3]
Melting Point	77-78 °C	[3][5]

Experimental Protocol: Extraction and Purification of Vaginatin

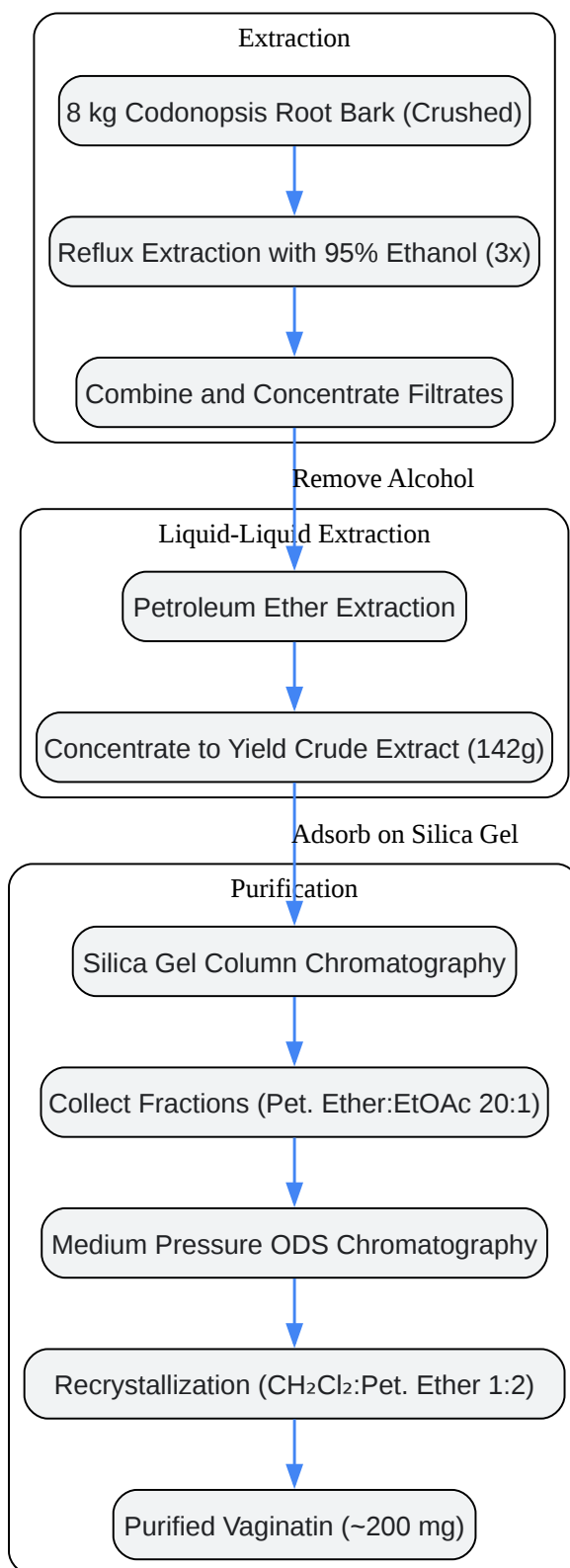
This protocol is adapted from the methodology described in patent CN105232514A for the isolation of **Vaginatin** from the root bark of Codonopsis.[2]

Materials and Reagents

- Dried and crushed root bark of Codonopsis
- 95% Ethanol (EtOH)
- Petroleum Ether (Pet. Ether)
- Ethyl Acetate (EtOAc)
- Dichloromethane (CH₂Cl₂)
- Silica Gel (for column chromatography)
- ODS (Octadecylsilane) column (for medium pressure liquid chromatography)
- Rotary Evaporator
- Reflux Apparatus

- Chromatography Columns
- Standard laboratory glassware

Extraction Workflow



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Caption: Workflow for the extraction and purification of **Vaginatin**.

Step-by-Step Procedure

- Extraction:
 - Take 8 kg of crushed Codonopsis root bark and place it in a large-scale reflux apparatus.
 - Add a 5-fold volume of 95% ethanol to the crushed root bark.
 - Perform reflux extraction three times.
 - Combine the filtrates from the three extraction cycles.
 - Concentrate the combined filtrate using a rotary evaporator until there is no scent of alcohol.[\[2\]](#)
- Liquid-Liquid Extraction:
 - The concentrated aqueous residue is then subjected to liquid-liquid extraction with petroleum ether.
 - The petroleum ether fractions are collected and concentrated to yield a crude extract. The expected yield of the crude extract is approximately 142 g.[\[2\]](#)
- Column Chromatography (Silica Gel):
 - The crude extract is adsorbed onto 140 g of silica gel.
 - The adsorbed sample is loaded onto a larger silica gel column (500 g).
 - The column is eluted with a gradient of petroleum ether and ethyl acetate. The gradient steps are 100:1, 20:1, 10:1, and 2:1.[\[2\]](#)
 - Fractions are collected and monitored (e.g., by TLC). The fractions eluted with a petroleum ether to ethyl acetate ratio of 20:1 are expected to contain **Vaginatins**.[\[2\]](#)
- Medium Pressure ODS Chromatography:
 - The **Vaginatins**-containing fractions from the silica gel column are pooled and further purified using a medium pressure ODS column.

- This step is repeated as necessary to achieve a higher level of purity.[\[2\]](#)
- Recrystallization:
 - The purified fractions from the ODS column are concentrated.
 - Recrystallization is performed using a 5-fold volume of a dichloromethane and petroleum ether mixture (1:2 ratio).
 - This final step yields approximately 200 mg of purified **Vaginatin**.[\[2\]](#)
- Verification:
 - The identity and purity of the final product can be confirmed using techniques such as ¹H-NMR and Mass Spectrometry (MS).[\[2\]](#)

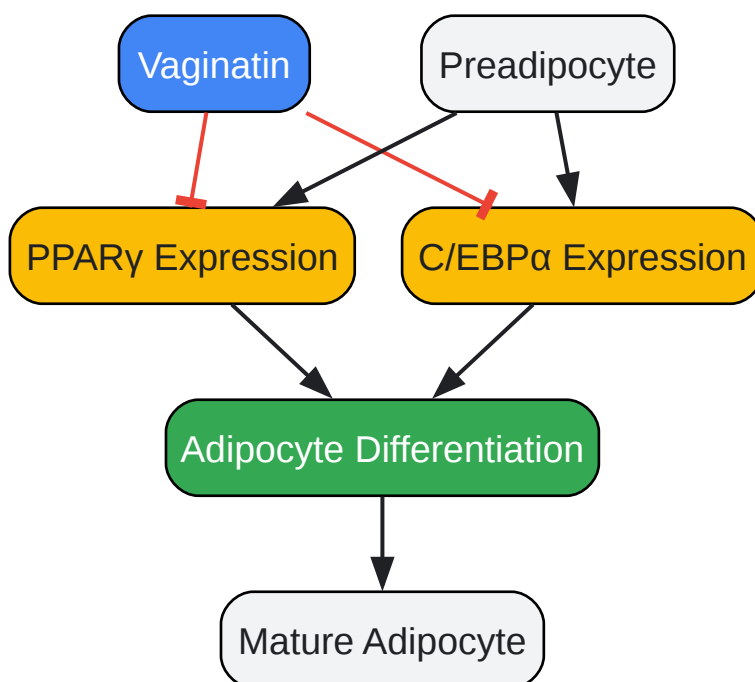
Summary of Yields

Stage	Starting Material	Yield
Crude Extraction	8 kg Codonopsis root bark	142 g crude extract
Final Purification	142 g crude extract	~200 mg purified Vaginatin

Biological Activity and Signaling Pathway

Vaginatin has been shown to inhibit the differentiation of 3T3-L1 preadipocytes.[\[2\]](#) This process is critical in the formation of mature fat cells (adipocytes). The mechanism of this inhibition is reported to involve the downregulation of key transcription factors, Peroxisome Proliferator-Activated Receptor gamma (PPAR γ) and CCAAT/enhancer-binding protein alpha (C/EBP α).[\[2\]](#) These proteins are master regulators of adipogenesis.

Proposed Signaling Pathway of Vaginatin in Adipocyte Differentiation



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Caption: **Vaginatin**'s proposed inhibitory effect on adipocyte differentiation.

The diagram illustrates that **Vaginatin** exerts an inhibitory effect on the expression of PPAR γ and C/EBP α .^[2] By suppressing these key regulatory factors, **Vaginatin** hinders the differentiation of preadipocytes into mature adipocytes, which is a fundamental process in fat storage.^[2] Studies have shown that **Vaginatin**, at concentrations of 25-50 μ M, can significantly inhibit the expression of PPAR γ and C/EBP α proteins in 3T3-L1 cells.^[2]

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